

# 6-Nitroindene: A Technical Guide to its Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **6-nitroindene**. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

# **Chemical Properties**

**6-Nitroindene** is an aromatic nitro compound with the molecular formula C<sub>9</sub>H<sub>7</sub>NO<sub>2</sub>.[1] Its chemical structure consists of an indene bicycle with a nitro group substituted at the 6-position of the benzene ring. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

## Physicochemical and Spectroscopic Data

While experimental data for **6-nitroindene** is limited, the following tables summarize its computed physicochemical properties and the expected spectroscopic characteristics based on data from the structurally related compound 6-nitroindole and general principles of spectroscopy for nitroaromatic compounds.

Table 1: Physicochemical Properties of **6-Nitroindene** (Computed)



| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> | [1]       |
| Molecular Weight  | 161.16 g/mol                                  | [1]       |
| IUPAC Name        | 6-nitro-1H-indene                             | [1]       |
| CAS Number        | 75476-80-1                                    | [1]       |

Table 2: Predicted Spectroscopic Data for **6-Nitroindene** 



| Technique           | Expected Chemical Shifts <i>l</i><br>Bands   | Rationale   |
|---------------------|--|---|
| ¹H NMR              | Aromatic protons ortho to the nitro group will be deshielded (downfield shift), while protons on the five-membered ring will appear at characteristic shifts for indene.             | The nitro group is strongly electron-withdrawing, deshielding nearby protons.[2] Data for 6-nitroindole shows aromatic protons in the range of 7.5-8.5 ppm.[3]                            |
| <sup>13</sup> C NMR | The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded. Other aromatic carbons will also show shifts influenced by the nitro group.              | The electron-withdrawing nature of the nitro group causes a downfield shift for the ipso-carbon.[2] 13C NMR data for 6-nitroindole shows aromatic carbons in the range of 110-150 ppm.[1] |
| IR Spectroscopy     | Strong asymmetric and symmetric N-O stretching bands are expected around 1550-1475 cm <sup>-1</sup> and 1360-1290 cm <sup>-1</sup> , respectively.                                   | These are characteristic absorption bands for aromatic nitro compounds.[4]  |
| Mass Spectrometry   | The molecular ion peak (M+) is expected at m/z 161.  Fragmentation may involve the loss of the nitro group (NO <sub>2</sub> ) and other characteristic fragments of the indene ring. | Based on the molecular weight and common fragmentation patterns of nitroaromatic compounds.[5]  |

# Reactivity

The reactivity of **6-nitroindene** is primarily governed by the interplay between the aromatic indene ring system and the electron-withdrawing nitro group.

# **Electrophilic Aromatic Substitution**



The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[6][7] Therefore, further substitution on the benzene ring of **6-nitroindene** is expected to be disfavored and, if it occurs, will likely be directed to the positions meta to the nitro group (positions 5 and 7).

## **Reduction of the Nitro Group**

A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is crucial for the synthesis of various derivatives and is often a key step in the biological activation of nitro compounds.[8] The reduction can be achieved using various reducing agents, such as tin or iron in the presence of a strong acid.

## **Experimental Protocols**

Detailed experimental protocols for **6-nitroindene** are not readily available in the public domain. However, the following sections provide generalized procedures for its synthesis and a key reaction based on well-established methods for similar compounds.

## Synthesis of 6-Nitroindene (Hypothetical Protocol)

The synthesis of **6-nitroindene** would likely proceed via the nitration of indene. A general procedure for the nitration of an aromatic compound is provided below.

### Materials:

- Indene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice bath
- Separatory funnel
- Dichloromethane (or other suitable organic solvent)
- Sodium bicarbonate solution (saturated)



- Magnesium sulfate (anhydrous)
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
- Indene is added dropwise to the cooled acid mixture with constant stirring, ensuring the temperature is maintained below a certain threshold to prevent over-nitration and side reactions.
- After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period.
- The reaction mixture is then carefully poured over crushed ice and extracted with an organic solvent like dichloromethane.
- The organic layer is washed with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **6-nitroindene**.
- Purification can be achieved by recrystallization or column chromatography.

# Reduction of 6-Nitroindene to 6-Aminoindene (Hypothetical Protocol)

The reduction of the nitro group to an amine is a standard transformation. A general procedure using tin and hydrochloric acid is described below.

### Materials:

- 6-Nitroindene
- Granulated Tin (Sn)



- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution
- Reflux apparatus
- Extraction solvent (e.g., ethyl acetate)

### Procedure:

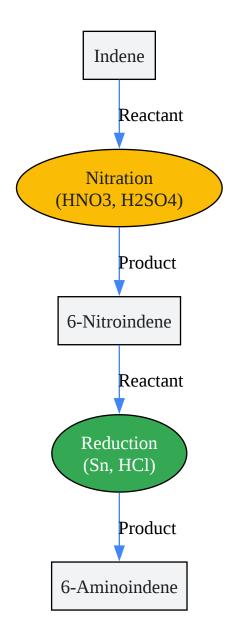
- **6-Nitroindene** and granulated tin are placed in a round-bottom flask.
- Concentrated hydrochloric acid is added portion-wise with stirring. The reaction is often exothermic and may require cooling.
- After the initial reaction subsides, the mixture is heated under reflux for a set period to ensure complete reduction.
- The reaction mixture is cooled and made basic by the slow addition of a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.
- The aqueous mixture is then extracted with a suitable organic solvent.
- The combined organic extracts are washed with brine, dried over a suitable drying agent, and the solvent is evaporated to yield 6-aminoindene.

## **Visualizations**

# **General Synthesis and Reactivity Workflow**

The following diagram illustrates a general workflow for the synthesis of **6-nitroindene** and its subsequent reduction to 6-aminoindene.





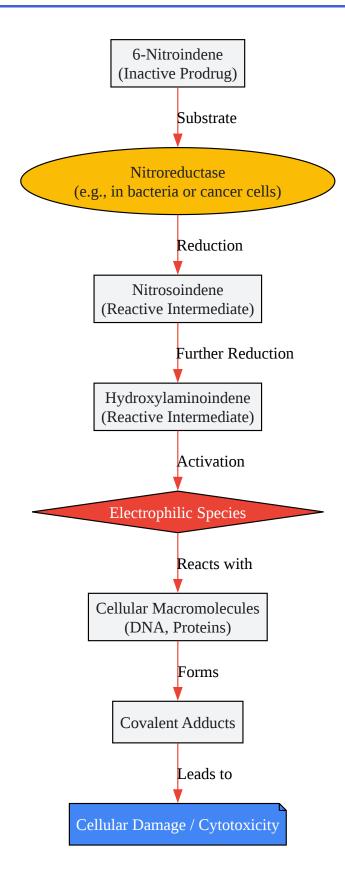
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Caption: Synthesis of **6-nitroindene** and its reduction.

## **Hypothetical Bioactivation Pathway**

Many nitroaromatic compounds exert their biological effects after being metabolically activated via reduction of the nitro group.[8] The following diagram illustrates a general, hypothetical bioactivation pathway for **6-nitroindene**, which is common for many nitro-containing xenobiotics.





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Caption: General bioactivation of a nitroaromatic compound.



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